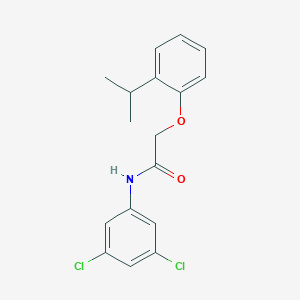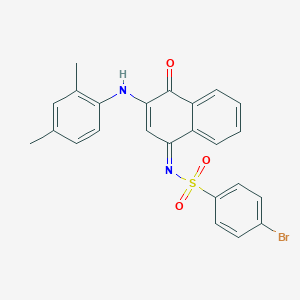
N-(3,5-dichlorophenyl)-2-(2-isopropylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-(2-isopropylphenoxy)acetamide, commonly known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It was first synthesized in 1966 and has since become one of the most widely used NSAIDs in the world.
Mécanisme D'action
Diclofenac works by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in inflammation, pain, and fever. By inhibiting COX, diclofenac reduces the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects
Diclofenac has both biochemical and physiological effects. Biochemically, it inhibits the production of prostaglandins, as mentioned above. Physiologically, it reduces inflammation, pain, and fever. It also has an effect on platelet aggregation, which can lead to an increased risk of bleeding.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established mechanism of action. However, it also has some limitations. It can be toxic to certain cell types, and its effects can be influenced by other drugs or compounds.
Orientations Futures
There are several future directions for research on diclofenac. One area of interest is its potential use in cancer treatment. Another area of interest is its effects on the immune system, particularly in the context of autoimmune diseases. Additionally, there is ongoing research into the development of new N-(3,5-dichlorophenyl)-2-(2-isopropylphenoxy)acetamides with improved safety and efficacy profiles.
Méthodes De Synthèse
Diclofenac is synthesized through a multi-step process that involves the reaction of 2-(2-isopropylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3,5-dichloroaniline to form the final product, diclofenac. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It is used to treat a variety of conditions, including arthritis, menstrual cramps, and postoperative pain. Diclofenac has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Formule moléculaire |
C17H17Cl2NO2 |
|---|---|
Poids moléculaire |
338.2 g/mol |
Nom IUPAC |
N-(3,5-dichlorophenyl)-2-(2-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C17H17Cl2NO2/c1-11(2)15-5-3-4-6-16(15)22-10-17(21)20-14-8-12(18)7-13(19)9-14/h3-9,11H,10H2,1-2H3,(H,20,21) |
Clé InChI |
UBOGGQLGAAFCJH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
SMILES canonique |
CC(C)C1=CC=CC=C1OCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285049.png)
![7-(2-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285053.png)
![7-(3-methoxyphenyl)-5-methyl-N-(3-pyridinyl)-2-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285054.png)
![7-(3-bromophenyl)-5-methyl-N-pyridin-3-yl-2-thiophen-2-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285056.png)
![N-[(1Z)-3-[(2,4-dimethylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]thiophene-2-sulfonamide](/img/structure/B285063.png)





![N-(naphthalen-2-ylsulfonyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzamide](/img/structure/B285069.png)
![N-[(4-ethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285071.png)
![4-chloro-N-(2,4-dimethylbenzenesulfonyl)-N-{8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraen-4-yl}benzamide](/img/structure/B285072.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylacetamide](/img/structure/B285073.png)